![molecular formula C18H31N2O+ B14583458 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is a complex organic compound that features a pyridine ring substituted with a dodecyl chain and an oxoammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution with Dodecyl Chain: The dodecyl chain is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the pyridine ring.
Introduction of the Oxoammonium Group: The oxoammonium group is incorporated through an oxidation reaction, often using reagents like oxone or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of (1-Dodecylpyridin-2(1H)-ylidene)methylammonium may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxoammonium derivatives.
Reduction: Reduction reactions can convert the oxoammonium group back to its corresponding amine.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like oxone, hydrogen peroxide, or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or other electrophiles are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxoammonium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1-Dodecylpyridin-2(1H)-ylidene)methylammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxoammonium group can participate in redox reactions, altering the activity of these targets. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Compounds: Similar in structure but may lack the dodecyl chain or oxoammonium group.
Quaternary Ammonium Compounds: Share the ammonium group but differ in the nature of the substituents.
N-Oxides: Compounds with similar redox properties but different structural frameworks.
Uniqueness
(1-Dodecylpyridin-2(1H)-ylidene)methylammonium is unique due to its combination of a long alkyl chain, a pyridine ring, and an oxoammonium group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H31N2O+ |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21/h11,13-14,16-17H,2-10,12,15H2,1H3/p+1 |
InChI Key |
QKIBXKILCJGHTJ-UHFFFAOYSA-O |
Isomeric SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


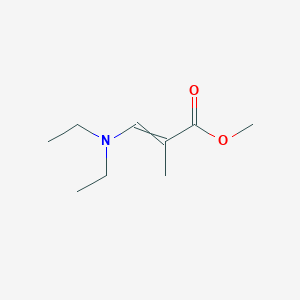

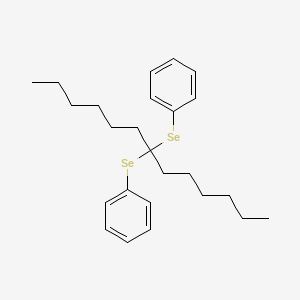
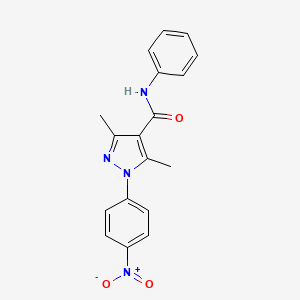

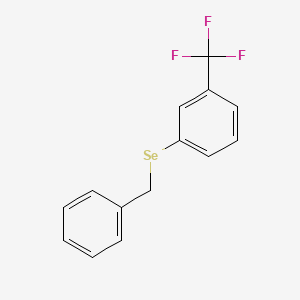


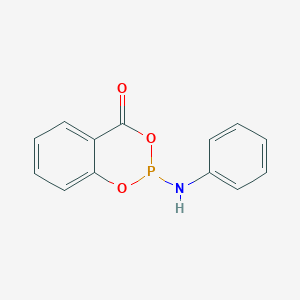

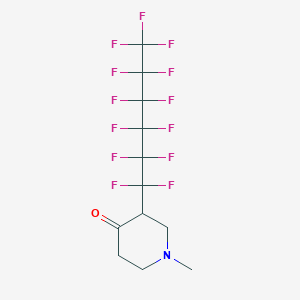
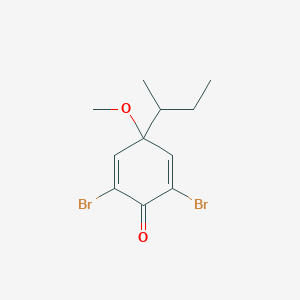
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
